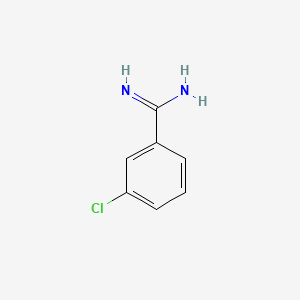
3-Chlorobenzamidin
Übersicht
Beschreibung
3-Chloro-benzamidine is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzamidine, where a chlorine atom is substituted at the third position of the benzene ring
Wissenschaftliche Forschungsanwendungen
3-Chloro-benzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .
Zukünftige Richtungen
The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .
Wirkmechanismus
Target of Action
3-Chloro-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
Benzimidazole derivatives, which are structurally similar to benzamidine, are known to interact with biopolymers in living systems due to their structural similarity with naturally occurring nucleotides . This interaction can result in various biological activities .
Biochemical Pathways
Benzimidazole derivatives have been shown to influence a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been shown to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-benzamidine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzamidine typically involves the reaction of 3-chlorobenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to yield 3-Chloro-benzamidine.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-benzamidine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Chlorobenzamide or 3-Chlorobenzonitrile.
Reduction: 3-Chloroaniline.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Benzamidine: The parent compound, which lacks the chlorine substitution.
4-Chloro-benzamidine: Another derivative with the chlorine atom at the fourth position.
3-Bromo-benzamidine: A similar compound where the chlorine atom is replaced with a bromine atom.
Uniqueness: 3-Chloro-benzamidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURAKWQBMZORLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276828 | |
| Record name | 3-chloro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-62-8 | |
| Record name | 3-chloro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
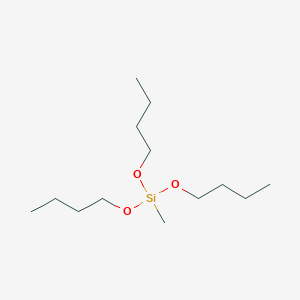

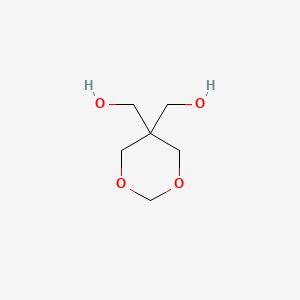
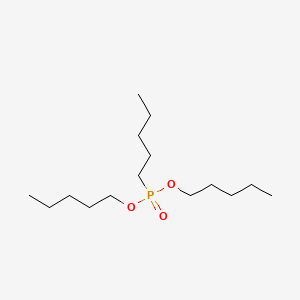

amine](/img/structure/B1596541.png)
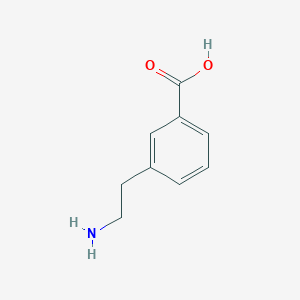
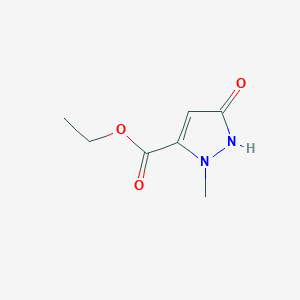

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B1596552.png)

